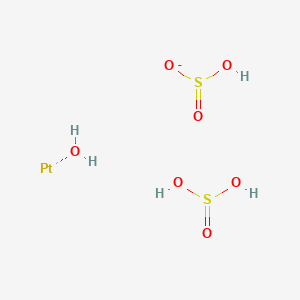
Platinum sulfite acid solution, (15.3% Pt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum sulfite acid solution, also known as sodium chloroplatinate and platinum chloride, is a chemical compound that is widely used in scientific research and other industrial applications. It is a light yellow liquid with a platinum concentration of 15.3% .
Molecular Structure Analysis
The molecular formula of Platinum sulfite acid solution is HO7PtS2 . The number of electrons in each of platinum’s shells is [2, 8, 18, 32, 17, 1] and its electron configuration is [Xe] 4f 14 5d 9 6s 1 .Physical And Chemical Properties Analysis
Platinum sulfite acid solution is a light yellow liquid . It has a density of 1.305 g/cm^3 . The storage temperature is under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalytic Precursor for Supported Catalysts
Platinum sulfite acid solution is an attractive precursor for supported catalysts due to its ease of use and cost-effectiveness. It has been found to be potentially useful across a variety of catalyst applications, contingent upon the successful dispersion of platinum and elimination of sulfur. Through extensive analysis, including EXAFS, XANES, and XPS, it has been demonstrated that PSA can produce catalysts with reasonably small particle sizes and relatively little Pt-S, with sulfur retention varying by the acidity of the support. High-temperature calcination followed by hydrogen reduction was shown to effectively reduce sulfur content, albeit at the cost of increased Pt particle size (Regalbuto, Ansel, & Miller, 2006).
Electrocatalytic and Adsorption Properties
The electrocatalytic and adsorption properties of platinum microparticles electrodeposited onto various substrates, including glassy carbon and within Nafion® films, have been investigated using PSA. These studies have shown that PSA can serve as a versatile source of platinum for creating catalysts with specific properties tailored to applications such as methanol oxidation in sulfuric acid solutions. The research indicates that at higher platinum loadings, the specific activities of the catalysts approach that of smooth platinum, highlighting PSA's effectiveness in catalyst preparation (Mikhaylova, Khazova, & Bagotzky, 2000).
Platinum Speciation and Catalyst Preparation
A detailed study of platinum speciation in sulfuric acid solutions of platinum (IV) hydroxide showcased the versatility of PSA for preparing hydrated Pt(IV) oxide particles. This systematic study delineated the formation of various Pt species and highlighted a practical method for preparing Pt-containing heterogeneous catalysts. The research underlines the convenience and effectiveness of PSA for generating catalysts with significant performance in applications such as catalytic H2 generation under visible light irradiation, demonstrating quantum efficiency and H2 evolution rates that underscore the potential of PSA-derived catalysts (Vasilchenko et al., 2022).
Electrocatalysis and Fuel Cell Technology
Research into the electrochemical behavior of platinum in environments akin to fuel cell conditions has provided insights into the role of PSA in fuel cell catalyst preparation. Studies focused on the electro-oxidation of platinum in solutions and the effects on the oxygen reduction reaction (ORR) contribute to the foundational knowledge necessary for optimizing fuel cell catalysts. These findings assist in understanding the interactions between platinum and its environment, crucial for enhancing fuel cell performance and durability (Furuya et al., 2014).
Safety and Hazards
Platinum sulfite acid solution is classified as acutely toxic and can cause skin corrosion, sensitization, and specific target organ toxicity upon repeated exposure . It’s harmful if swallowed, may cause severe skin burns and eye damage, and may cause an allergic skin reaction . It’s also hazardous to the aquatic environment . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Wirkmechanismus
Target of Action
Platinum sulfite acid (PSA) is primarily used as a precursor for many types of supported catalysts . The compound’s primary targets are the catalysts themselves, where it plays a crucial role in their formation and function .
Mode of Action
PSA interacts with its targets by adsorbing onto the metal catalysts . This adsorption process affords isolated platinum sites that can effectively suppress the dehydration pathway of the electrocatalytic formic acid oxidation reaction (FAOR), a key anode reaction for direct formic acid fuel cells (DFAFCs) .
Biochemical Pathways
The primary biochemical pathway affected by PSA is the FAOR. The adsorption of sulfite onto the platinum catalysts minimizes the evolution of poisonous carbon monoxide (CO) as an intermediate . It also allows the convenient oxidation of CO possibly produced via the dehydration pathway at a much lower potential .
Pharmacokinetics
These drugs, including cisplatin, carboplatin, and oxaliplatin, have unique pharmacokinetic behaviors that can be influenced by factors such as total platinum and intact drugs . .
Result of Action
The result of PSA’s action is a significant increase in the specific activity and mass activity in the electrocatalytic FAOR . This is due to the concerted effects of the sulfite-modified commercial platinum on carbon (Pt/C), which showed a 13.4-fold increase in the specific activity and a 6.3-fold increase in the mass activity compared with the pristine catalyst .
Action Environment
The action of PSA is influenced by environmental factors such as the surface acidity of the supports. The amount of retained sulfur appears to decrease with decreasing surface acidity . Moreover, more sulfur was eliminated by high-temperature calcinations followed by reduction in hydrogen, at the expense of increasing platinum particle size .
Eigenschaften
IUPAC Name |
hydrogen sulfite;platinum;sulfurous acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O3S.H2O.Pt/c2*1-4(2)3;;/h2*(H2,1,2,3);1H2;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXJZLYICGGRDF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OS(=O)O.OS(=O)[O-].[Pt] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5O7PtS2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

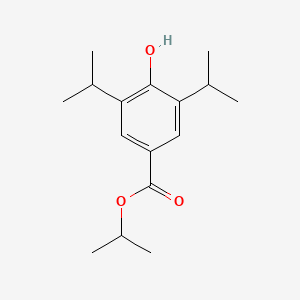
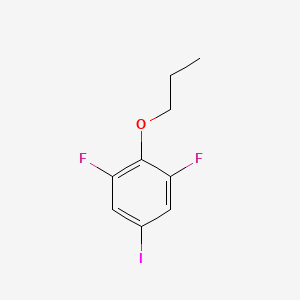
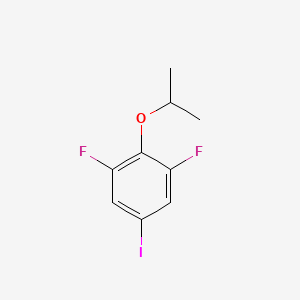
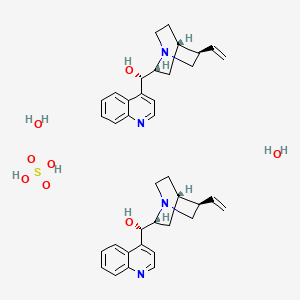
![(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol](/img/structure/B6353965.png)
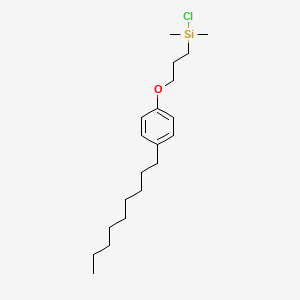

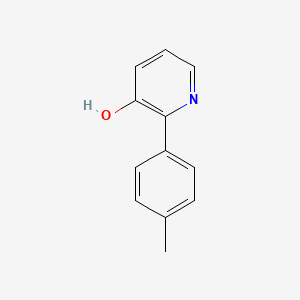
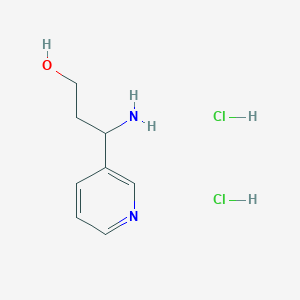
![3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester](/img/structure/B6353990.png)
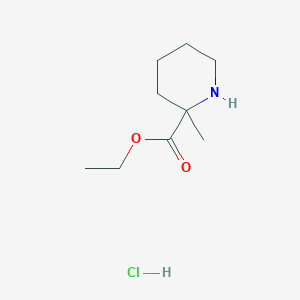

![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)
